4-amino-4H-cyclopenta[b]thiophen-6(5H)-one
Overview
Description
4-amino-4H-cyclopenta[b]thiophen-6(5H)-one is a heterocyclic compound containing a thiophene ring fused with a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-4H-cyclopenta[b]thiophen-6(5H)-one typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
These methods would typically involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-amino-4H-cyclopenta[b]thiophen-6(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives .
Scientific Research Applications
4-amino-4H-cyclopenta[b]thiophen-6(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 4-amino-4H-cyclopenta[b]thiophen-6(5H)-one involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-oxo-4H-cyclopenta[b]thiophen-6(5H)-ylidene malononitrile
- 4-(aminomethyl)-4H,5H,6H-cyclopenta[b]thiophen-6-ol
- 4H-cyclopenta[b]thiophene-3-carboxylic acid, 2-amino-5,6-dihydro-, ethyl ester
Uniqueness
4-amino-4H-cyclopenta[b]thiophen-6(5H)-one is unique due to its specific structural features, such as the fused thiophene and cyclopentane rings, and the presence of an amino group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-amino-4,5-dihydrocyclopenta[b]thiophen-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c8-5-3-6(9)7-4(5)1-2-10-7/h1-2,5H,3,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMHSDHUZPPMDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C1=O)SC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701229743 | |
Record name | 4-Amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701229743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108046-15-7 | |
Record name | 4-Amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108046-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701229743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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